

Application Notes and Protocols: Synthesis of Hydrogels Using Diallyl Succinate as a Crosslinker

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Compound of Interest

Compound Name: *Diallyl succinate*

Cat. No.: *B105260*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including controlled drug delivery, tissue engineering, and wound healing. The properties of a hydrogel are largely determined by the polymer backbone, the crosslinking agent, and the method of synthesis.

Diallyl succinate is a promising crosslinking agent for the synthesis of hydrogels. Its diallyl functionality allows for crosslinking via free-radical polymerization, a versatile and widely used method for hydrogel preparation. The ester linkages within the **diallyl succinate** molecule introduce biodegradability, which is a desirable characteristic for many biomedical applications, as the hydrogel can degrade into non-toxic byproducts that are easily cleared by the body.

These application notes provide detailed protocols for the synthesis and characterization of hydrogels using **diallyl succinate** as a crosslinker with common monomers such as acrylamide and N-vinylpyrrolidone.

Synthesis of Hydrogels

The synthesis of hydrogels using **diallyl succinate** as a crosslinker is typically achieved through free-radical polymerization. This process involves the initiation of a chain reaction by a free-radical initiator, which leads to the polymerization of monomers and the simultaneous crosslinking by the **diallyl succinate** molecules.

Experimental Workflow: Hydrogel Synthesis

Caption: Workflow for hydrogel synthesis via free-radical polymerization.

Protocol 1: Synthesis of Poly(acrylamide-co-diallyl succinate) Hydrogel

This protocol describes the synthesis of a polyacrylamide-based hydrogel crosslinked with **diallyl succinate** using a redox initiation system.

Materials:

- Acrylamide (monomer)
- **Diallyl succinate** (crosslinker)
- Ammonium persulfate (APS, initiator)
- N,N,N',N'-Tetramethylethylenediamine (TEMED, catalyst)
- Deionized water (solvent)
- Nitrogen gas

Equipment:

- Glass vials or molds
- Magnetic stirrer and stir bar
- Pipettes
- Syringe and needle for nitrogen purging

Procedure:

- Preparation of Precursor Solutions:
 - Monomer Solution: Prepare a 20% (w/v) solution of acrylamide in deionized water.
 - Crosslinker Solution: Prepare a 2% (w/v) solution of **diallyl succinate** in a suitable solvent (e.g., ethanol, as **diallyl succinate** has low water solubility).
 - Initiator Solution: Prepare a 10% (w/v) solution of ammonium persulfate in deionized water. This solution should be prepared fresh before use.
- Polymerization:
 - In a glass vial, combine the desired amounts of the acrylamide and **diallyl succinate** solutions. For example, for a 5 mol% crosslinking density, mix the appropriate volumes to achieve this ratio relative to the acrylamide monomer.
 - Stir the mixture thoroughly for 15 minutes to ensure homogeneity.
 - Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.
 - Add the APS initiator solution (e.g., 50 μ L per 1 mL of monomer/crosslinker solution).
 - Add TEMED (e.g., 5 μ L per 1 mL of monomer/crosslinker solution) to catalyze the polymerization. The gelation should begin within minutes.
 - Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid gel is formed.
- Purification:
 - Carefully remove the hydrogel from the mold.
 - Immerse the hydrogel in a large volume of deionized water to remove unreacted monomers, crosslinker, and initiator.

- Change the water every 12 hours for 3-4 days to ensure complete purification.
- Drying (Optional):
 - For characterization of the dry weight, the purified hydrogel can be dried in a vacuum oven at 60°C until a constant weight is achieved.

Characterization of Hydrogels

The physical and chemical properties of the synthesized hydrogels should be characterized to determine their suitability for specific applications.

Experimental Protocols for Characterization

1. Swelling Ratio Determination:

The swelling behavior is a critical property of hydrogels, indicating their capacity to absorb and retain water.

Procedure:

- A pre-weighed, dried hydrogel sample (W_d) is immersed in a specific buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) at a controlled temperature (e.g., 37°C).
- At regular time intervals, the hydrogel is removed from the solution, and excess surface water is gently blotted with filter paper.
- The swollen hydrogel is weighed (W_s).
- The swelling ratio (SR) is calculated using the following formula: $SR (\%) = [(W_s - W_d) / W_d] \times 100$

2. Mechanical Properties Testing:

The mechanical strength of a hydrogel is crucial for its application, especially in load-bearing tissues.

Procedure (Compressive Strength):

- Cylindrical hydrogel samples of uniform dimensions are prepared.
- The samples are placed on the platform of a universal testing machine.
- A compression force is applied at a constant strain rate (e.g., 1 mm/min).
- The stress and strain are recorded until the hydrogel fractures.
- The compressive modulus is calculated from the initial linear region of the stress-strain curve.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is used to confirm the chemical structure of the hydrogel and the successful incorporation of the crosslinker.

Procedure:

- A dried hydrogel sample is ground into a fine powder.
- The powder is mixed with potassium bromide (KBr) and pressed into a pellet.
- The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm^{-1}).
- The presence of characteristic peaks for the polymer and crosslinker functional groups confirms the hydrogel structure.

4. Scanning Electron Microscopy (SEM):

SEM is used to visualize the porous microstructure of the hydrogel.

Procedure:

- A swollen hydrogel sample is freeze-dried (lyophilized) to preserve its porous structure.
- The dried sample is mounted on an SEM stub and sputter-coated with a conductive material (e.g., gold).
- The sample is imaged under high vacuum to observe the pore size and morphology.

Data Presentation

Quantitative data from characterization studies should be summarized in tables for easy comparison. The following are example templates for presenting such data.

Table 1: Swelling Ratio of **Diallyl Succinate** Crosslinked Hydrogels

Hydrogel Formulation (Monomer:Crosslinker ratio)	Swelling Ratio in PBS (pH 7.4) (%)	Time to Equilibrium Swelling (hours)
Acrylamide:Diallyl Succinate (98:2)	Illustrative Value: 850 ± 50	Illustrative Value: 24
Acrylamide:Diallyl Succinate (95:5)	Illustrative Value: 620 ± 40	Illustrative Value: 18
Acrylamide:Diallyl Succinate (90:10)	Illustrative Value: 400 ± 30	Illustrative Value: 12
N-vinylpyrrolidone:Diallyl Succinate (95:5)	Illustrative Value: 750 ± 60	Illustrative Value: 20

Note: The values in this table are for illustrative purposes only, as specific experimental data for **diallyl succinate**-crosslinked hydrogels are not widely available in the public domain.

Table 2: Mechanical Properties of **Diallyl Succinate** Crosslinked Hydrogels

Hydrogel Formulation (Monomer:Crosslinker ratio)	Compressive Modulus (kPa)	Compressive Strength at Break (kPa)
Acrylamide:Diallyl Succinate (98:2)	Illustrative Value: 15 ± 2	Illustrative Value: 45 ± 5
Acrylamide:Diallyl Succinate (95:5)	Illustrative Value: 35 ± 4	Illustrative Value: 80 ± 8
Acrylamide:Diallyl Succinate (90:10)	Illustrative Value: 60 ± 7	Illustrative Value: 120 ± 15
N-vinylpyrrolidone:Diallyl Succinate (95:5)	Illustrative Value: 25 ± 3	Illustrative Value: 65 ± 6

Note: The values in this table are for illustrative purposes only, as specific experimental data for **diallyl succinate**-crosslinked hydrogels are not widely available in the public domain.

Applications in Drug Development

Hydrogels crosslinked with **diallyl succinate** are particularly promising for controlled drug delivery applications due to their biodegradability. The ester linkages in the crosslinker can be hydrolyzed under physiological conditions, leading to the gradual degradation of the hydrogel network and the sustained release of an encapsulated drug.

Drug Release Mechanism

Caption: Mechanisms of drug release from a biodegradable hydrogel.

Protocol 2: Drug Loading and In Vitro Release Study

This protocol outlines the procedure for loading a model drug into the hydrogel and studying its release profile.

Materials:

- Synthesized and purified **diallyl succinate** crosslinked hydrogels

- Model drug (e.g., Methylene Blue, Vitamin B12, or a specific therapeutic agent)
- Phosphate-buffered saline (PBS), pH 7.4
- UV-Vis Spectrophotometer

Procedure:

- Drug Loading (Equilibrium Swelling Method):
 - Prepare a stock solution of the model drug in PBS at a known concentration.
 - Immerse pre-weighed, dried hydrogel samples in the drug solution.
 - Allow the hydrogels to swell for 24-48 hours at room temperature in the dark to reach equilibrium.
 - The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
- In Vitro Drug Release:
 - Place the drug-loaded hydrogel in a known volume of fresh PBS (pH 7.4) at 37°C in a shaking water bath.
 - At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
 - Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
 - Calculate the cumulative percentage of drug released over time.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the synthesis, characterization, and application of hydrogels crosslinked with **diallyl**

succinate. The versatility of free-radical polymerization allows for the incorporation of various monomers to tailor the hydrogel properties for specific needs in drug delivery and other biomedical fields. While specific quantitative data for **diallyl succinate**-crosslinked hydrogels is not extensively documented in publicly available literature, the provided protocols and characterization methods will enable researchers to generate this data and explore the full potential of this promising biodegradable crosslinker. Further research is encouraged to fully elucidate the structure-property relationships of these hydrogels and to explore their efficacy in various in vivo models.

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